molecular formula C28H53N7O8 B15161604 D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine CAS No. 655230-51-6

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

Cat. No.: B15161604
CAS No.: 655230-51-6
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-DVFOPUQSSA-N
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Description

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a synthetic peptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and biological activity.

Chemical Reactions Analysis

Types of Reactions

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-valine: Another dipeptide with similar structural features but different biological activity.

    L-valyl-L-alanine: Known for its sorption properties and thermal stability.

Uniqueness

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its ability to undergo various chemical modifications and its role in diverse scientific research areas highlight its versatility and importance.

Properties

CAS No.

655230-51-6

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18+,19-,20-,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-DVFOPUQSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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